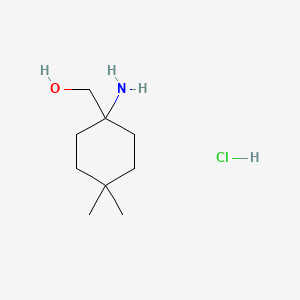
(1-Amino-4,4-dimethylcyclohexyl)methanolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Amino-4,4-dimethylcyclohexyl)methanolhydrochloride is a chemical compound with the molecular formula C9H20ClNO and a molecular weight of 193.7142 g/mol . It is a derivative of cyclohexane, featuring an amino group and a hydroxyl group attached to the cyclohexane ring, along with a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-4,4-dimethylcyclohexyl)methanolhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4,4-dimethylcyclohexanone.
Amination: The ketone is subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Hydroxylation: The resulting amine is then hydroxylated using a suitable hydroxylating agent, such as sodium borohydride or lithium aluminum hydride.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques like crystallization and distillation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-4,4-dimethylcyclohexyl)methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(1-Amino-4,4-dimethylcyclohexyl)methanolhydrochloride has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (1-Amino-4,4-dimethylcyclohexyl)methanolhydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-Amino-4-methylcyclohexyl)methanol hydrochloride
- (1-{[(4,4-Dimethylcyclohexyl)(methyl)amino]methyl}cyclobutyl)methanethiol
Uniqueness
(1-Amino-4,4-dimethylcyclohexyl)methanolhydrochloride is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H20ClNO |
|---|---|
Molecular Weight |
193.71 g/mol |
IUPAC Name |
(1-amino-4,4-dimethylcyclohexyl)methanol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-8(2)3-5-9(10,7-11)6-4-8;/h11H,3-7,10H2,1-2H3;1H |
InChI Key |
BNIYIVXBSFZYFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(CO)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate](/img/structure/B13552922.png)
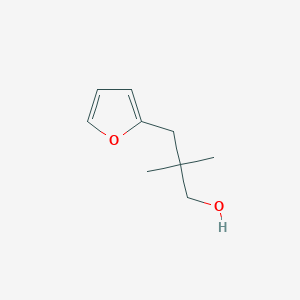
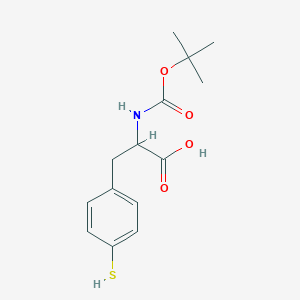
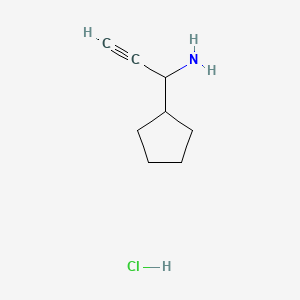
![1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13552930.png)
![4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide](/img/structure/B13552933.png)

![7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B13552942.png)
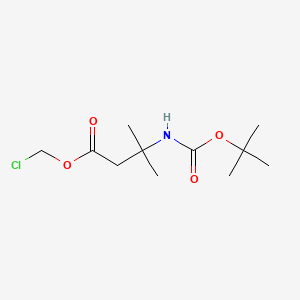
![[2-(4-Methylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B13552948.png)
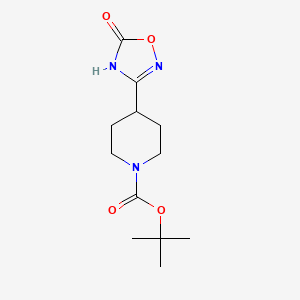
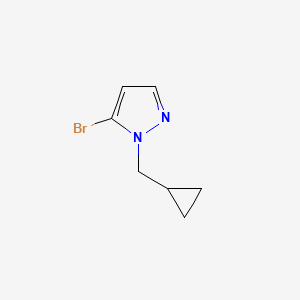
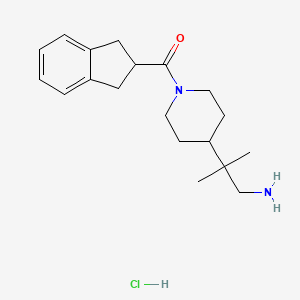
![1-Oxaspiro[5.5]undecan-4-aminehydrochloride](/img/structure/B13552990.png)
